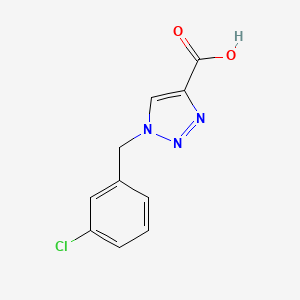

1-(3-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-8-3-1-2-7(4-8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZGJOYZCPZSQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(N=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Procedure

The CuAAC method, first popularized by Sharpless and Meldal, remains the gold standard for synthesizing 1,2,3-triazoles. For 1-(3-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, the reaction involves a cycloaddition between 3-chlorobenzyl azide and propiolic acid derivatives (e.g., methyl propiolate) under Cu(I) catalysis. The mechanism proceeds via a stepwise process:

- Azide Formation : 3-Chlorobenzyl bromide reacts with sodium azide in a polar solvent (e.g., DMF) to yield 3-chlorobenzyl azide.

- Cycloaddition : The azide undergoes a 1,3-dipolar cycloaddition with a terminal alkyne (e.g., methyl propiolate) in the presence of Cu(I) catalysts such as CuSO₄·5H₂O and sodium ascorbate. This step selectively forms the 1,4-regioisomer.

- Hydrolysis : The ester intermediate is hydrolyzed under basic conditions (e.g., NaOH in aqueous ethanol) to yield the carboxylic acid.

Key advantages of CuAAC include high regioselectivity (>95% 1,4-isomer), mild reaction conditions (room temperature to 60°C), and compatibility with diverse functional groups. A representative protocol from Evitachem reports a yield of 82% after purification by recrystallization.

Optimization Strategies

- Catalyst System : Copper(I) iodide in combination with tris(benzyltriazolylmethyl)amine (TBTA) enhances reaction rates and reduces side reactions.

- Solvent Selection : Tert-butanol/water mixtures improve solubility of inorganic reagents while maintaining azide stability.

- Scaling : Batch reactions up to 100 mmol scale have been demonstrated without significant yield loss.

Continuous Flow Synthesis

Apparatus and Workflow

Recent advances in flow chemistry enable scalable and safer synthesis of triazoles. A study by the RSC describes a flow system using a copper-coated catalytic column (Restek, 4.6 mm ID) maintained at 110°C. The process involves:

- Pre-mixing : Solutions of 3-chlorobenzyl azide (0.5 M in DCM) and methyl propiolate (0.55 M in DCM) are combined at a T-junction.

- Reaction : The mixture flows through the catalytic column at 0.75 mL·min⁻¹, with a residence time of 8 minutes.

- Quenching and Isolation : The effluent is cooled, concentrated, and hydrolyzed with 2 M NaOH. Acidification (pH 2–3) precipitates the product, which is filtered and dried.

Performance Metrics

- Yield : 89% purity (HPLC) with 76% isolated yield.

- Throughput : 4.2 g/hour at steady state.

- Safety : Reduced azide accumulation minimizes explosion risks compared to batch methods.

Alternative Catalytic Systems

Ruthenium-Catalyzed Cycloaddition

While less common for this compound, Ru(II) catalysts (e.g., Cp*RuCl(PPh₃)₂) enable access to 1,5-regioisomers. However, the 1,4-isomer predominates (>90%) when using 3-chlorobenzyl azide due to steric effects from the chlorobenzyl group. Reaction conditions (80°C in toluene, 12 hours) are harsher than CuAAC, limiting practicality.

Metal-Free Approaches

Thermal cycloaddition between 3-chlorobenzyl azide and acetylenedicarboxylate esters at 120°C produces the triazole core but requires prolonged reaction times (24–48 hours) and offers lower yields (50–60%).

Comparative Analysis of Synthetic Routes

Purification and Characterization

Isolation Techniques

Crude products are typically purified via:

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, triazole-H), 7.45–7.32 (m, 4H, Ar-H), 5.62 (s, 2H, CH₂), 13.1 (br s, 1H, COOH).

- IR (KBr) : 1715 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).

- HRMS : m/z calcd for C₁₀H₈ClN₃O₂ [M+H]⁺ 238.0374, found 238.0371.

Industrial-Scale Considerations

Patent FI93544B highlights challenges in scaling chlorobenzyl-triazole syntheses, emphasizing:

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(3-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound from the triazole family, known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by a triazole ring structure, a carboxylic acid functional group, and a chlorobenzyl substituent at the 3-position, with an ethyl group at the 5-position that contributes to its unique chemical properties and potential biological activities.

Scientific Research Applications

1-(3-Chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has significant biological activity and is investigated for its potential as an:

- Pharmaceutical intermediate The compound is used in synthesizing various pharmaceutical drugs due to the triazole's stability and reactivity.

- Agrochemical component It serves as a building block in designing new agrochemicals.

- Material science reagent The compound is utilized in creating new materials with specific properties.

Interaction studies have focused on understanding how 1-(3-Chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid interacts with biological targets. This includes evaluating its binding affinity, enzyme inhibition capabilities, and effects on cellular pathways.

Structural Comparison

The uniqueness of 1-(3-Chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid lies in its specific substitution pattern and ethyl group presence, influencing its chemical reactivity and biological interactions.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid | Benzyl group instead of chlorobenzyl | Lacks halogen substitution; different reactivity |

| 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid | Chlorobenzyl at the para position | Different binding properties due to positional changes |

| 1-(3-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid | Bromine instead of chlorine | Potentially different biological activity profiles |

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell growth.

Pathways Involved: It may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular processes and ultimately cell death.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of triazole-carboxylic acids are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance reactivity and binding to biological targets, as seen in antitumor and antimicrobial activities .

- Spatial arrangement: The 2-aminophenyl analog adopts a kink-like structure, enabling stronger interactions with bacterial cell membranes .

- Fluorine substitution (e.g., 2,6-difluorobenzyl) improves pharmacokinetic stability, critical for CNS-targeting drugs like antiepileptics .

Physical Properties and Stability

Decarboxylation : Triazole-carboxylic acids decompose upon heating (>175°C), a trait shared across the series due to the labile carboxyl group .

Biological Activity

1-(3-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

The compound features a triazole ring substituted with a chlorobenzyl group at the 3-position and a carboxylic acid functional group at the 4-position. Its molecular formula is with a molecular weight of approximately 223.62 g/mol. The presence of the chlorobenzyl group enhances its lipophilicity, potentially improving its bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆ClN₃O₂ |

| Molecular Weight | 223.62 g/mol |

| CAS Number | 1247438-10-3 |

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Triazole Ring : This can be achieved through a reaction between an azide and an alkyne, often catalyzed by copper(I) salts.

- Introduction of the Chlorophenylmethyl Group : A nucleophilic substitution reaction using chlorophenylmethyl halide on a triazole derivative introduces this group.

- Carboxylic Acid Formation : The carboxylic acid group can be introduced via hydrolysis or direct functionalization methods.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anti-Cancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the inhibition of key metabolic pathways associated with cell proliferation.

Enzyme Inhibition

A notable aspect of its biological activity is its role as an inhibitor of cholinesterase enzymes (ChEs). In particular, it has shown promising results in inhibiting butyrylcholinesterase (BuChE), which is relevant for Alzheimer’s disease treatment. The IC50 values for BuChE inhibition have been reported to be lower than those for traditional inhibitors like donepezil, suggesting potential therapeutic benefits.

Study on Anticholinesterase Activity

In a recent study evaluating various triazole derivatives, compound this compound was found to possess superior BuChE inhibitory activity with an IC50 value of approximately 3.08 µM compared to donepezil's 6.21 µM . This indicates its potential as a lead compound in developing new treatments for neurodegenerative diseases.

Antifungal Activity Assessment

Another study focused on its antifungal properties against Candida albicans. The compound exhibited an MIC of 15 µg/mL, making it a candidate for further development as an antifungal agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It inhibits cholinesterases by binding to their active sites.

- Apoptosis Induction : It activates caspase pathways leading to programmed cell death in cancer cells.

- Disruption of Metabolic Pathways : The compound interferes with essential metabolic processes in pathogens.

Q & A

Q. What are the standard synthetic routes for 1-(3-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis typically involves:

- Triazole core formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring. For example, reacting a terminal alkyne with an azide derivative under Cu(I) catalysis .

- Substitution : Introducing the 3-chlorobenzyl group via nucleophilic substitution or alkylation reactions. This step requires optimization of reaction conditions (e.g., temperature, solvent) to maximize yield .

- Carboxylic acid generation : Hydrolysis of ester intermediates (e.g., methyl esters) using alkaline conditions (e.g., NaOH/EtOH) to yield the final carboxylic acid derivative .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- Mass spectrometry (ESI-MS or HR-ESI-MS) : To confirm molecular weight and fragmentation patterns. For instance, ESI-MS m/z 345.1 [M+H]+ has been used for related triazole-carboxylic acids .

- Infrared spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1685 cm⁻¹ for carboxylic acid) .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., perpendicular orientation of triazole and aryl rings observed in structurally similar compounds) .

Q. What are the key physicochemical properties influencing experimental design?

Critical properties include:

- Solubility : High solubility in DMSO (up to 100 mg/mL) facilitates in vitro assays but may require formulation adjustments for in vivo studies .

- Stability : Stable under standard lab conditions but sensitive to extreme pH, necessitating buffered solutions for biological testing .

- pKa : Predicted pKa ~3.29, indicating ionization at physiological pH, which affects membrane permeability and bioavailability .

Advanced Research Questions

Q. How does the 3-chlorobenzyl substituent affect biological activity compared to other substituents?

- Electron-withdrawing effects : The chlorine atom enhances binding to hydrophobic pockets in target proteins (e.g., enzymes or receptors) compared to electron-donating groups like methyl or methoxy .

- Anticancer activity : Derivatives with 3-chlorobenzyl groups show higher growth inhibition (e.g., GP = 68.09% in NCI-H522 lung cancer cells) than analogs with fluorine or trifluoromethyl substituents .

- Structural rigidity : The bulky benzyl group may restrict conformational flexibility, improving target selectivity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Standardized assays : Use consistent cell lines (e.g., NCI-H522 for lung cancer) and protocols to minimize variability .

- Purity validation : Employ HPLC or NMR to ensure >95% purity, as impurities (e.g., unreacted intermediates) can skew results .

- Comparative SAR analysis : Benchmark against structurally similar compounds (e.g., 1-(3-fluorophenyl)- analogs) to isolate substituent-specific effects .

Q. How is crystallography applied in studying this compound’s interactions?

- Structure refinement : SHELX software refines X-ray data to resolve bond lengths and angles, critical for understanding binding modes (e.g., kink-like conformations in triazole-amino acid hybrids) .

- Binding site analysis : Reveals interactions like hydrogen bonding between the triazole nitrogen and active-site residues in target proteins .

Q. What in silico methods predict interactions with biological targets?

- Molecular docking : Triazole-carboxylic acids are docked into protein active sites (e.g., c-Met kinase) to predict binding affinity. The carboxylic acid group often forms salt bridges with lysine residues .

- MD simulations : Assess stability of ligand-protein complexes over time, identifying key residues for mutagenesis studies .

Q. How does stability under physiological conditions impact in vivo studies?

- pH sensitivity : Degradation in acidic environments (e.g., stomach) may require enteric coatings for oral administration .

- Metabolic stability : Susceptibility to esterase-mediated hydrolysis necessitates prodrug strategies (e.g., methyl ester protection) .

- Formulation : Liposomal encapsulation improves half-life and reduces off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.